trans-Diamminedinitropalladium(II)
Description
Structure
2D Structure
Properties
IUPAC Name |
azane;palladium(2+);dinitrite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HNO2.2H3N.Pd/c2*2-1-3;;;/h2*(H,2,3);2*1H3;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVAROJZEMZJGB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N(=O)[O-].N(=O)[O-].[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6N4O4Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28068-05-5, 14852-83-6, 14409-60-0 | |
| Record name | Diamminebis(nitrito-κO)palladium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28068-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palladium, diamminebis(nitrito-kappaO)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028068055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palladium, diamminebis(nitrito-.kappa.N)- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Diamminebis(nitrito-N)palladium | |
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| Record name | Diamminebis(nitrito-N)palladium | |
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| Record name | Diamminebis(nitrito-O)palladium | |
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Synthesis and Preparation of Trans Diamminedinitropalladium Ii
Historical Synthetic Methodologies
The foundation for understanding and synthesizing coordination compounds like trans-diamminedinitropalladium(II) was laid in the late 19th and early 20th centuries, most notably through the pioneering work of Alfred Werner. rsc.orgresearchgate.net Werner's coordination theory provided a framework for comprehending the structure and isomerism of metal ammine complexes. rsc.orgresearchgate.netresearchgate.net Early synthetic methods for palladium ammine complexes often involved the reaction of a simple palladium salt, such as palladium(II) chloride, with ammonia (B1221849). youtube.com
Historically, the preparation of palladium ammine complexes was not always targeted to a specific isomer. The synthesis of related compounds, such as the dihalo-analogs, often started with the dissolution of palladium metal or its oxide in a strong acid, followed by the addition of ammonia and a halide source. researchgate.net For the dinitro complex, early syntheses would have likely involved the reaction of a tetraamminepalladium(II) salt with a nitrite (B80452) source, or the direct reaction of a palladium(II) salt with ammonia and a nitrite salt in an aqueous medium. These early methods often resulted in mixtures of cis and trans isomers, with separation being a significant challenge. The focus was more on establishing the existence of different isomeric forms rather than developing stereoselective synthetic routes.
Contemporary Synthetic Routes for trans-Diamminedinitropalladium(II)
Modern synthetic chemistry has enabled the development of more controlled and efficient routes to obtain isomerically pure trans-diamminedinitropalladium(II). These methods often leverage a deeper understanding of reaction mechanisms and the influence of reaction parameters.
Aqueous Phase Synthesis Considerations
Aqueous synthesis remains a common and practical approach for preparing trans-diamminedinitropalladium(II) due to the solubility of many of the starting materials. A prevalent contemporary method involves starting with a tetrachloropalladate(II) salt, such as sodium tetrachloropalladate(II) (Na₂[PdCl₄]). google.com The general steps for a typical aqueous synthesis are outlined below:
| Step | Description | Key Reagents |
| 1. Formation of Tetraamminepalladium(II) Complex | An aqueous solution of a palladium(II) salt is treated with an excess of ammonia. This leads to the formation of the tetraamminepalladium(II) complex, [Pd(NH₃)₄]²⁺. | Palladium(II) chloride (PdCl₂) or Sodium tetrachloropalladate(II) (Na₂[PdCl₄]), Ammonia (NH₃) solution |
| 2. Ligand Substitution | A nitrite salt, such as sodium nitrite (NaNO₂), is added to the solution containing the tetraamminepalladium(II) complex. The nitrite ions displace two of the ammonia ligands. | Sodium nitrite (NaNO₂) |
| 3. Isomerization and Precipitation | The reaction mixture is often heated or allowed to stand, which can promote the isomerization of the initially formed cis isomer to the more thermodynamically stable trans isomer. The less soluble trans-diamminedinitropalladium(II) then precipitates from the solution. | - |
| 4. Isolation and Purification | The precipitate is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol) to remove impurities, and then dried. | Water, Ethanol (B145695) |
The use of water as a solvent is advantageous due to its low cost, non-flammability, and environmental friendliness. researchgate.net However, the solubility of the final product in water is low, which facilitates its isolation. americanelements.com
Non-Aqueous Synthetic Strategies
While aqueous routes are common, non-aqueous solvents can offer advantages in terms of controlling solubility, preventing side reactions, and potentially influencing isomer distribution. A notable non-aqueous approach involves the use of anhydrous ethanol. google.com This method is particularly useful for achieving high purity and yield.
A one-step synthesis in a non-aqueous medium has been reported for the analogous trans-dichlorodiamminepalladium(II), which can be adapted for the dinitro complex. google.com This involves dissolving a tetrachloropalladate(II) salt in anhydrous ethanol and then bubbling high-purity ammonia gas through the solution. google.com This method can lead to the direct precipitation of the trans isomer with high purity.
Table of Non-Aqueous Synthesis Parameters (Adapted from Dichloro-analog Synthesis) google.com
| Parameter | Value Range |
|---|---|
| Solvent | Anhydrous Ethanol |
| Starting Material | Sodium Tetrachloropalladate(II) |
| Reactant | High-Purity Ammonia Gas |
| Temperature | 0 - 25 °C |
| Reaction Time | 30 - 300 minutes (with ultrasonication) |
| Yield | > 99% |
The use of ultrasonication in this method can significantly improve reaction efficiency. google.com
Influence of Reaction Conditions on Isomer Formation
The selective formation of the trans isomer over the cis isomer is a critical aspect of the synthesis. Several factors can influence the isomeric ratio of the final product.
Temperature: Temperature plays a crucial role in the isomerization process. In many cases, the cis isomer is formed kinetically, while the trans isomer is the thermodynamically more stable product. researchgate.net Heating the reaction mixture can provide the necessary activation energy to convert the cis isomer to the trans isomer. researchgate.net
Solvent: The polarity of the solvent can affect the relative stabilities of the cis and trans isomers and the rate of isomerization. whiterose.ac.uk While water is a common solvent, other solvents may be employed to influence the outcome of the reaction.
Ligand Concentration: The concentration of the ammonia and nitrite ligands can impact the reaction equilibrium and the rate of ligand exchange, which in turn can affect the final isomeric distribution.
pH: The pH of the aqueous solution can influence the speciation of the palladium complexes and the ligands, thereby affecting the reaction pathway.
The isomerization from the cis to the trans form is a key step in obtaining the desired product. This process can occur in the solid state or in solution. researchgate.netresearchgate.net The mechanism of isomerization can be complex, potentially involving associative or dissociative pathways. researchgate.netdntb.gov.ua
Green Chemistry Approaches in Palladium Complex Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of palladium complex synthesis, this involves the use of safer solvents, renewable starting materials, and energy-efficient processes.
While much of the research in green palladium chemistry has focused on the synthesis of palladium nanoparticles using biological materials like plant extracts or microorganisms, nih.govuq.edu.auresearchgate.net some of these principles can be applied to the synthesis of molecular complexes like trans-diamminedinitropalladium(II).
Use of Water as a Solvent: As previously mentioned, employing water as the reaction medium is a significant green aspect of the synthesis of this complex. researchgate.net
Energy Efficiency: The use of methods like ultrasonication can increase reaction rates and yields at lower temperatures, thus reducing energy consumption compared to prolonged heating. google.com
Atom Economy: Synthetic routes that proceed with high yield and selectivity, such as the one-step non-aqueous method, contribute to a higher atom economy by minimizing the formation of byproducts.
Future research in this area may explore the use of bio-based ligands or alternative, greener reducing agents if applicable to the specific synthetic pathway. The development of catalytic methods for the synthesis of such complexes, rather than stoichiometric reactions, would also represent a significant advancement in the green chemistry of palladium.
Structural Elucidation and Spectroscopic Characterization of Trans Diamminedinitropalladium Ii
Fundamental Structural Features
The molecular architecture of trans-diamminedinitropalladium(II) is defined by several key characteristics that are crucial for understanding its chemical behavior.
Square Planar Geometry of Palladium(II) Complexes
Palladium(II) complexes, having a d⁸ electron configuration, predominantly adopt a square planar geometry. researchgate.netstanford.eduwikipedia.org This arrangement is a consequence of the d-orbital splitting in a square planar ligand field. The four ligands surrounding the central palladium atom lie in the same plane, with bond angles of approximately 90 degrees between adjacent ligands. wikipedia.org This geometry leaves the high-energy d(x²-y²) orbital unoccupied, which is a stabilizing factor for d⁸ metal ions like Pd(II). researchgate.net The preference for square planar coordination is a defining characteristic of Pd(II) chemistry and is observed in a vast number of its complexes. rsc.org
Ligand Coordination Modes (Ammine and Nitro Ligands)
In trans-diamminedinitropalladium(II), the central palladium(II) ion is coordinated to two ammine (NH₃) ligands and two nitro (NO₂) ligands. The ammine ligands are neutral molecules that coordinate to the palladium center through the nitrogen atom. The nitro group is an ambidentate ligand, meaning it can coordinate to a metal center in more than one way. libretexts.orglibretexts.org
Geometric Isomerism (trans-Configuration)
Geometric isomerism is possible in square planar complexes of the type MA₂B₂, such as diamminedinitropalladium(II). This leads to the existence of cis and trans isomers. purdue.edu In the trans isomer, identical ligands are positioned on opposite sides of the central metal ion, resulting in a 180° angle between them. libretexts.org Conversely, in the cis isomer, identical ligands are adjacent to each other, with a 90° bond angle. trans-Diamminedinitropalladium(II) specifically refers to the isomer where the two ammine ligands are opposite to each other, and the two nitro ligands are also opposite to each other.
Linkage Isomerism of Nitro Ligands (Nitrito-N vs. Nitrito-O)
The nitro ligand (NO₂⁻) is an ambidentate ligand, capable of coordinating to the palladium(II) center through either the nitrogen atom (nitro) or one of the oxygen atoms (nitrito). libretexts.orglibretexts.org This gives rise to linkage isomerism. When the ligand coordinates through the nitrogen atom, it is termed a nitro complex. When it coordinates through an oxygen atom, it is known as a nitrito complex. libretexts.orglibretexts.org In the case of trans-diamminedinitropalladium(II), the nitro form (coordination via nitrogen) is specified. The nitrito isomer, trans-diamminedinitritopalladium(II), would have a different arrangement and distinct chemical properties.
Advanced Spectroscopic Characterization Techniques
To confirm the structure and bonding within trans-diamminedinitropalladium(II), various spectroscopic methods are employed. Vibrational spectroscopy is particularly powerful for identifying the types of ligands and their coordination modes.
Vibrational Spectroscopy (FTIR, Raman) for Ligand Identification
Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. nih.gov These methods are highly effective for identifying the functional groups present in a complex and can provide insights into the nature of the metal-ligand bonds.
In trans-diamminedinitropalladium(II), specific vibrational frequencies can be assigned to the ammine and nitro ligands, as well as to the palladium-ligand bonds.
Interactive Data Table: Vibrational Frequencies for Ligand Identification
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique | Assignment |
| N-H stretching | 3200-3400 | FTIR, Raman | Ammine ligand |
| Asymmetric NO₂ stretching | ~1400 | FTIR, Raman | Nitro ligand (N-coordinated) |
| Symmetric NO₂ stretching | ~1300 | FTIR, Raman | Nitro ligand (N-coordinated) |
| Pd-N stretching | 285-301 | FTIR, Raman | Palladium-Ammine/Nitro bond |
Note: The exact frequencies can vary depending on the specific molecular environment and crystal packing.
The presence of distinct bands for the nitro group (as opposed to the nitrito group, which would show different stretching frequencies) confirms the N-coordination of the NO₂⁻ ligands. researchgate.net Furthermore, for a trans isomer with D₂h symmetry, the mutual exclusion rule applies, meaning that vibrations that are IR active are Raman inactive, and vice versa. mdpi.com This can be a useful tool in distinguishing between cis and trans isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Probes
NMR spectroscopy is a powerful tool for elucidating the structure of diamagnetic palladium(II) complexes in solution.
¹H NMR Studies
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of protons within a molecule. For palladium(II) complexes with amine ligands, the chemical shifts of the amine protons are sensitive to coordination with the metal center. In related palladium(II) complexes containing pyridine (B92270) ligands, the proton signals of the ligands experience significant downfield shifts of approximately 0.5–1 ppm upon coordination to the palladium(II) ion. nih.gov This downfield shift is attributed to the influence of the adjacent donor atom and potential ion-pairing interactions. nih.gov The lability of palladium(II) complexes can also be observed using ¹H NMR, as demonstrated by titration studies with acids and bases, which can induce ligand substitution and changes in the coordination sphere. nih.gov
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure
Electronic absorption spectroscopy, or UV-Vis, provides information about the electronic transitions within a molecule and is used to characterize the electronic structure of palladium(II) complexes. Square-planar palladium(II) complexes typically exhibit d-d transitions and ligand-to-metal charge transfer (LMCT) bands. researchgate.netresearchgate.net The UV-Vis spectra of square-planar palladium(II) complexes are influenced by the nature of the coordinated ligands. acs.orglu.se For instance, the substitution of halide ligands with water molecules results in a blue shift of the absorption bands. researchgate.net The spectra of palladium(II) ammine complexes have been studied to understand their electronic structure, with assignments made for the observed d-d transitions. unt.edu In related palladium(II) complexes, intense absorption bands in the UV region are often attributed to ligand-based transitions, while d-d transitions appear at lower energies. researchgate.net
Mass Spectrometry Techniques (e.g., ESI-MS) for Compositional Analysis
Mass spectrometry is a vital tool for determining the molecular weight and composition of coordination complexes. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly useful for analyzing charged or polar molecules like palladium(II) complexes. nih.govacs.org ESI-MS has been successfully employed to confirm the formation of desired mononuclear palladium(II) compounds by identifying isotopically resolved peaks corresponding to the intact molecule or its fragments. nih.govacs.org For example, in the analysis of palladium(II) complexes with pyridine ligands, ESI-MS spectra showed peaks for species such as [M + Na]⁺, [M – NO₃⁻]⁺, and [M – 2NO₃⁻]²⁺, confirming the composition of the complexes. nih.gov The technique can also provide insights into the stability of complexes in solution, as demonstrated by studies on palladium(II) complexes with cytosine-derived ligands, where ESI-MS revealed solvent-induced reorganization and the formation of new species in solution. nih.govresearchgate.net
X-ray Crystallographic Analysis of trans-Diamminedinitropalladium(II) and Related Complexes
The square-planar geometry is a common feature for palladium(II) complexes. nih.govresearchgate.net Numerous crystal structures of related palladium(II) complexes with various amine and other ligands have been determined, consistently showing a square-planar or distorted square-planar coordination around the palladium center. researchgate.netsibran.runih.govnih.gov These studies provide a valuable comparative framework for understanding the structural aspects of trans-diamminedinitropalladium(II).
Single Crystal X-ray Diffraction Studies
The definitive three-dimensional structure of trans-diamminedinitropalladium(II) has been determined through X-ray diffraction analysis. Initial studies characterized the complex using both single-crystal and polycrystal (powder) X-ray diffraction methods. researchgate.net These investigations confirmed that various synthesis methods consistently yield the trans configuration of the complex. researchgate.net
The crystal structure was resolved in the triclinic crystal system with the space group P1̅. researchgate.net The unit cell parameters, which define the dimensions and angles of the repeating unit in the crystal lattice, were determined with high precision.
View Crystallographic Data Table
| Parameter | Value researchgate.net |
| Crystal System | Triclinic |
| Space Group | P1̅ |
| a | 5.4262(8) Å |
| b | 6.3217(8) Å |
| c | 5.0037(8) Å |
| α | 111.869(2)° |
| β | 100.401(2)° |
| γ | 91.369(2)° |
| Volume (V) | 155.97 ų |
| Z (formula units per cell) | 1 |
| Calculated Density (d_calcd) | 2.4739 g/cm³ |
The analysis revealed a structure composed of neutral trans-[Pd(NH₃)₂(NO₂)₂] molecules. researchgate.net The central palladium atom occupies a position that gives the complex a square-planar coordination geometry, a common arrangement for palladium(II) complexes. researchgate.netncert.nic.in
Analysis of Bond Lengths and Angles
Detailed analysis of the crystallographic data provides precise measurements of the distances between the central palladium atom and the coordinating nitrogen atoms of the ammine (NH₃) and nitro (NO₂) ligands, as well as the angles between these bonds.
The palladium atom exhibits a square-planar environment. researchgate.net The nitro group's plane is rotated significantly with respect to the plane of the complex, by an angle of 48°. researchgate.net The bond lengths are typical for palladium(II) complexes with nitrogen-donor ligands.
View Bond Lengths Table
| Bond | Length (Å) researchgate.net |
| Pd-N (from NO₂) | 2.011(2) |
| Pd-N (from NH₃) | 2.046(2) |
These bond lengths are consistent with those observed in other structurally related palladium(II) complexes, reflecting the strong coordinate bonds formed between the soft palladium(II) center and the nitrogen donor atoms.
Intermolecular Interactions and Crystal Packing
The arrangement of individual trans-diamminedinitropalladium(II) molecules within the crystal lattice is stabilized by a network of intermolecular forces. The structure is characterized by molecules stacked along the x-axis. researchgate.net
The primary interactions governing the crystal packing are hydrogen bonds. These occur between the hydrogen atoms of the ammine ligands and the oxygen atoms of the nitro ligands on adjacent molecules (N-H···O). researchgate.net This network of hydrogen bonds links the individual complex units, creating a stable, three-dimensional supramolecular assembly. researchgate.net The distances for these interactions fall within the typical range for hydrogen bonds. researchgate.net
View Hydrogen Bond Interaction Distances
| Interaction | Distance (Å) researchgate.net |
| N···O | 3.03 - 3.14 |
| H···O | 2.21 - 2.39 |
Additionally, the square-planar coordination of the palladium atom is weakly extended to a bipyramidal geometry through faint interactions with the oxygen atoms of nitro groups from neighboring molecules. researchgate.net
Thermal Analysis in the Characterization of Palladium(II) Complexes
Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA), are powerful tools for characterizing the stability and decomposition pathways of palladium(II) complexes. researchgate.net These methods involve monitoring the change in a sample's mass as a function of temperature.
Theoretical Investigations and Computational Chemistry of Trans Diamminedinitropalladium Ii
Density Functional Theory (DFT) Calculations for Geometric Optimization
Density Functional Theory (DFT) has become a standard and powerful tool for predicting the geometric structures of transition metal complexes with high accuracy. For a molecule like trans-diamminedinitropalladium(II), a typical DFT calculation would involve the selection of an appropriate functional and basis set to solve the Schrödinger equation approximately.
Commonly used functionals for such systems include hybrid functionals like B3LYP or range-separated functionals such as ωB97XD, which are known to provide a good balance between computational cost and accuracy for transition metal complexes. The choice of basis set is also critical, with Pople-style basis sets like 6-31+G(d,p) for the main group elements (N, O, H) and a larger basis set, often with an effective core potential (ECP) like LANL2DZ, for the palladium atom to account for relativistic effects.
The geometric optimization process involves finding the minimum energy structure on the potential energy surface. For trans-diamminedinitropalladium(II), this would result in a square planar geometry around the central palladium(II) ion, which is characteristic of d⁸ metal complexes. The key optimized parameters would be the bond lengths between palladium and the nitrogen atoms of the ammine and nitro ligands (Pd-N) and the bond angles that define the square planar coordination environment (N-Pd-N).
Based on studies of similar palladium(II) and cobalt(III) nitro complexes, the following table provides an illustrative example of the kind of data that would be generated from a DFT geometry optimization.
Table 1: Illustrative DFT-Calculated Geometric Parameters for trans-Diamminedinitropalladium(II)
| Parameter | Predicted Value |
|---|---|
| Pd-N (ammine) bond length | ~2.05 - 2.15 Å |
| Pd-N (nitro) bond length | ~2.00 - 2.10 Å |
| N-Pd-N (trans) bond angle | 180° (idealized) |
| N-Pd-N (cis) bond angle | 90° (idealized) |
Note: These values are illustrative and based on typical bond lengths and angles found in similar computationally studied palladium and cobalt complexes. The actual values would be determined by a specific DFT calculation.
Electronic Structure and Bonding Analysis
Once the optimized geometry is obtained, a deeper understanding of the electronic structure and the nature of the chemical bonds can be achieved through various analysis methods.
Molecular Orbital (MO) Analysis: An analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental. The energy gap between the HOMO and LUMO provides an indication of the chemical reactivity and the kinetic stability of the complex. For trans-diamminedinitropalladium(II), the HOMO is expected to have significant character from the palladium d-orbitals and the p-orbitals of the nitro ligands, while the LUMO is likely to be dominated by the d-orbitals of palladium and anti-bonding orbitals of the ligands.
Natural Bond Orbital (NBO) Analysis: NBO analysis is a powerful technique to study charge distribution and donor-acceptor interactions within the molecule. It would provide insights into the hybridization of the palladium center and the nature of the Pd-N bonds. This analysis can quantify the charge on each atom, revealing the extent of charge transfer from the ligands to the metal center.
Atoms in Molecules (AIM) and Electron Localization Function (ELF): These methods provide a topological analysis of the electron density. They can be used to characterize the nature of the chemical bonds, distinguishing between covalent and ionic interactions, and identifying bond critical points that are indicative of chemical bonds. For trans-diamminedinitropalladium(II), this would help in precisely characterizing the Pd-N and N-O bonds.
Prediction of Spectroscopic Properties
Computational chemistry allows for the prediction of various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.
Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding IR intensities can be predicted. This is particularly useful for identifying the characteristic vibrational modes of the complex. For trans-diamminedinitropalladium(II), the calculated IR spectrum would show distinct peaks for the N-H stretching and bending modes of the ammine ligands, and the symmetric and asymmetric stretching modes of the NO₂ groups. The position of the NO₂ stretching frequencies can also help in distinguishing between the nitro (N-bonded) and nitrito (O-bonded) linkage isomers.
Table 2: Illustrative Predicted Vibrational Frequencies for trans-Diamminedinitropalladium(II)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| N-H stretch (ammine) | 3200 - 3400 |
| NO₂ asymmetric stretch | ~1400 - 1480 |
| NO₂ symmetric stretch | ~1300 - 1350 |
| N-H bend (ammine) | ~1600 |
Note: These are typical frequency ranges for these types of vibrations and the actual computed values would depend on the level of theory used.
Electronic (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectrum. This would provide information about the d-d electronic transitions of the palladium center and charge-transfer transitions between the metal and the ligands.
Computational Modeling of Reaction Pathways
A significant area of theoretical investigation for trans-diamminedinitropalladium(II) would be the modeling of its reaction pathways, particularly the linkage isomerization to the corresponding nitrito complex, trans-diamminedinitritopalladium(II).
This would involve locating the transition state (TS) structures that connect the nitro and nitrito isomers on the potential energy surface. By calculating the energy of the reactants, products, and the transition state, the activation energy barrier for the isomerization can be determined. Computational studies on analogous cobalt(III) nitro complexes have shown that such isomerizations can proceed through different pathways, including an intramolecular rearrangement.
The potential energy surface for the isomerization of [Pd(NH₃)₂(NO₂)]²⁺ would likely reveal the lowest energy pathway for this transformation. Such a study would provide critical insights into the factors that govern the relative stabilities of the linkage isomers and the mechanism of their interconversion. These factors often include intramolecular hydrogen bonding and the difference in the Pd-N and Pd-O bond energies.
Reactivity and Reaction Mechanisms Involving Trans Diamminedinitropalladium Ii
Ligand Exchange Kinetics and Thermodynamics
Ligand exchange is a fundamental reaction for square-planar palladium(II) complexes like trans-diamminedinitropalladium(II). In this process, the ammine (NH₃) or nitro (NO₂⁻) ligands are replaced by other ligands. The kinetics and thermodynamics of these substitution reactions are crucial for understanding the complex's behavior in solution and its catalytic activity.
While specific kinetic and thermodynamic data for trans-diamminedinitropalladium(II) are not extensively documented in the reviewed literature, general principles for similar Pd(II) complexes can be applied. The substitution reactions of Pd(II) complexes are generally much faster than those of their platinum(II) analogs. nih.gov For square-planar complexes, ligand substitution typically proceeds via an associative mechanism involving a five-coordinate transition state. dalalinstitute.com
The rate of ligand substitution is influenced by the nature of the entering and leaving groups, as well as the other ligands present in the complex. For instance, the substitution of chloride in [Pd(dien)Cl]⁺ is significantly affected by the steric hindrance of the ancillary ligands. lu.se In the context of trans-diamminedinitropalladium(II), the substitution of the ammine or nitro ligands would be similarly influenced by the properties of the incoming ligand.
The thermodynamics of ligand exchange are governed by the relative bond strengths of the palladium-ligand bonds. The stability of Pd(II) complexes with various ligands has been studied, revealing that ligands with soft donor atoms, such as sulfur, tend to form more stable complexes with the soft Pd(II) center. ias.ac.in
A general representation of ligand exchange is shown below:
trans-[Pd(NH₃)₂(NO₂)₂] + L → trans-[Pd(NH₃)(L)(NO₂)₂] + NH₃ trans-[Pd(NH₃)₂(NO₂)₂] + L' → trans-[Pd(NH₃)₂(NO₂)(L')] + NO₂⁻
Table 1: General Factors Influencing Ligand Exchange in Pd(II) Complexes
| Factor | Influence on Ligand Exchange |
| Nature of Entering Ligand | Stronger nucleophiles generally increase the reaction rate. |
| Nature of Leaving Ligand | Weaker bonds to the leaving group lead to faster substitution. |
| Steric Hindrance | Increased steric bulk on the complex or the entering ligand can slow down the reaction. lu.se |
| Trans Effect | The ligand trans to the leaving group can influence the rate of substitution. dalalinstitute.com |
Oxidative Addition and Reductive Elimination Pathways
Oxidative addition and reductive elimination are key elementary steps in many catalytic cycles involving palladium. wikipedia.orgcsbsju.edu Oxidative addition involves the addition of a molecule to the palladium center, leading to an increase in both the coordination number and the oxidation state of the metal, typically from Pd(II) to Pd(IV). nih.gov The reverse process is reductive elimination, where two ligands on the palladium center couple and are eliminated, reducing the oxidation state from Pd(IV) to Pd(II). umb.eduumb.edu
For trans-diamminedinitropalladium(II), oxidative addition would involve the reaction with a substrate, for example, an alkyl halide (R-X), to form a Pd(IV) complex:
trans-[Pd(NH₃)₂(NO₂)₂] + R-X → [Pd(NH₃)₂(NO₂)₂(R)(X)]
The resulting Pd(IV) complex is often unstable and can undergo reductive elimination to form a new C-X, C-H, or C-C bond. umb.edu The facility of reductive elimination from Pd(IV) is a critical factor in catalytic cycles. nih.gov For instance, the reductive elimination of C-F or C-O bonds from Pd(IV) intermediates has been a subject of detailed mechanistic studies. nih.gov
Reductive elimination from octahedral d⁶ complexes, such as those that would be formed from the oxidative addition to square-planar d⁸ Pd(II) complexes, often proceeds more readily from a five-coordinate intermediate formed by the dissociation of a ligand. umb.eduumb.edu The groups to be eliminated are required to be in a cis position to each other. wikipedia.org
Table 2: General Characteristics of Oxidative Addition and Reductive Elimination in Palladium Chemistry
| Process | Change in Oxidation State | Change in Coordination Number | Key Mechanistic Features |
| Oxidative Addition | Increases by 2 (e.g., Pd(II) → Pd(IV)) | Increases by 2 | Can proceed via concerted, Sₙ2-type, or radical pathways. youtube.com |
| Reductive Elimination | Decreases by 2 (e.g., Pd(IV) → Pd(II)) | Decreases by 2 | Often the product-forming step in catalysis; requires cis-orientation of eliminating groups. wikipedia.org |
Role of Solvent Effects on Reaction Mechanisms
The solvent can play a crucial role in the reaction mechanisms of palladium complexes, including trans-diamminedinitropalladium(II), by influencing reaction rates, selectivity, and even the nature of the catalytically active species. whiterose.ac.ukresearchgate.net
In ligand exchange reactions, coordinating solvents can participate in the reaction mechanism, often leading to a solvent-assisted pathway. dalalinstitute.com The solvent can coordinate to the metal center to form a solvated intermediate, which then reacts with the incoming ligand. The polarity of the solvent can also affect the stability of the transition state. For instance, polar solvents can stabilize charged intermediates or transition states, thereby accelerating the reaction. researchgate.net
In the context of oxidative addition and reductive elimination, the solvent can influence the chemoselectivity of the reaction. For example, in Suzuki-Miyaura cross-coupling reactions catalyzed by palladium complexes, the use of polar solvents like acetonitrile (B52724) or dimethylformamide (DMF) can switch the selectivity of oxidative addition to different substrates. nih.gov This is often attributed to the ability of polar solvents to stabilize anionic transition states. nih.gov However, the effect of the solvent can be more complex than a simple correlation with its dielectric constant. nih.gov The ability of a solvent to coordinate to the palladium center can also be a significant factor. whiterose.ac.uk
Table 3: Influence of Solvent Properties on Palladium-Catalyzed Reactions
| Solvent Property | Effect on Reaction Mechanism | Example |
| Polarity | Can stabilize polar transition states and influence reaction rates and selectivity. researchgate.net | In Suzuki-Miyaura coupling, polar solvents can alter the chemoselectivity of oxidative addition. nih.gov |
| Coordinating Ability | Coordinating solvents can act as ligands and participate in the reaction pathway. whiterose.ac.uk | Ethers can stabilize organometallic reagents in Kumada and Negishi reactions. whiterose.ac.uk |
| Protic/Aprotic Nature | Can affect the activity of bases and other additives in the reaction mixture. | Not specifically detailed for the target compound in the provided search results. |
Mechanistic Studies of Palladium-Catalyzed Transformations
trans-Diamminedinitropalladium(II) can serve as a precursor to catalytically active species in various organic transformations, such as hydrogenation and carbon-carbon coupling reactions. Mechanistic studies of palladium-catalyzed reactions are essential for understanding the role of the catalyst and for optimizing reaction conditions.
A common feature of many palladium-catalyzed cross-coupling reactions is a catalytic cycle that involves oxidative addition, transmetalation, and reductive elimination. csbsju.edu While specific mechanistic studies involving trans-diamminedinitropalladium(II) as the catalyst precursor are not abundant in the provided search results, the general principles of palladium catalysis are well-established.
For example, in a generic cross-coupling reaction, a Pd(0) species, which could be formed from the reduction of a Pd(II) precursor like trans-diamminedinitropalladium(II), undergoes oxidative addition with an organic halide. The resulting Pd(II) intermediate then undergoes transmetalation with an organometallic reagent, followed by reductive elimination to form the cross-coupled product and regenerate the Pd(0) catalyst. csbsju.edu
Recent research has also focused on the role of palladium complexes in C-H activation and functionalization, which are of great interest for their atom economy. researchgate.net
Influence of Ligand Modifications on Reactivity Profile
The reactivity of palladium complexes is highly tunable by modifying the ligands coordinated to the metal center. nih.gov Changes in the electronic and steric properties of the ligands can have a profound impact on the kinetics and thermodynamics of the elementary steps in a catalytic cycle, such as oxidative addition and reductive elimination.
For palladium(II) complexes with pyridine-based ligands, the basicity of the ligand has been shown to correlate with the catalytic efficiency in certain reactions. nih.gov More basic ligands can increase the electron density on the palladium center, which can, in turn, affect the rates of oxidative addition and reductive elimination.
In the case of trans-diamminedinitropalladium(II), modifying the ammine or nitro ligands would be expected to alter its reactivity. For instance, replacing the ammine ligands with more electron-donating phosphine (B1218219) ligands would likely increase the electron density on the palladium, potentially making it more reactive towards oxidative addition. Conversely, introducing more sterically demanding ligands could hinder the approach of substrates and slow down reaction rates. lu.se The stability of palladium complexes can also be enhanced by using chelating ligands. nih.gov
Catalytic Applications of Trans Diamminedinitropalladium Ii and Its Derivatives
Organic Synthesis
trans-Diamminedinitropalladium(II) serves as a potent catalyst in a multitude of organic reactions, facilitating the construction of complex molecular architectures. Its utility is particularly pronounced in reactions that form carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Carbon-Carbon Bond Formation Reactions
The creation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis. Palladium-catalyzed cross-coupling reactions have revolutionized this field, and trans-diamminedinitropalladium(II) can serve as a precursor to the active catalytic species in these transformations. These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide.
While specific studies detailing the direct use of trans-diamminedinitropalladium(II) as the primary catalyst in the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions are not extensively documented in readily available literature, palladium(II) complexes with amine ligands are known to be effective catalysts in these transformations. The trans-diamminedinitropalladium(II) complex can be considered a precursor that, under reaction conditions, can be reduced in situ to the active palladium(0) species required for the catalytic cycle of many cross-coupling reactions.
The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle that begins with the oxidative addition of an organic halide to a palladium(0) complex. This is followed by transmetalation with an organometallic reagent (in the case of Suzuki-Miyaura, Stille, and Negishi reactions) or migratory insertion of an alkene or alkyne (in Heck and Sonogashira reactions). The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide or triflate. It is a powerful method for forming biaryl compounds, which are common motifs in pharmaceuticals. Palladium complexes catalyze this reaction, which is typically carried out in the presence of a base.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. It is a valuable tool for creating substituted olefins and is widely used in the synthesis of complex organic molecules.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is a crucial method for the synthesis of conjugated enynes and arylalkynes, which are important in materials science and medicinal chemistry. The reaction typically employs a palladium catalyst and a copper co-catalyst.
Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed cross-coupling of an amine with an aryl halide or pseudohalide to form a carbon-nitrogen bond. It has become a vital tool for the synthesis of arylamines, which are prevalent in many biologically active compounds.
The catalytic activity of palladium complexes in these reactions is highly dependent on the nature of the ligands attached to the palladium center. While the ammine ligands in trans-diamminedinitropalladium(II) are relatively simple, they can be displaced by more sophisticated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands in situ, which can enhance the catalytic activity and substrate scope.
Palladium-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of otherwise inert C-H bonds, offering a more atom- and step-economical approach to organic synthesis. Palladium(II) complexes are key catalysts in these transformations. The general principle involves the coordination of a directing group on the substrate to the palladium center, which then facilitates the cleavage of a specific C-H bond to form a palladacycle intermediate. This intermediate can then react with a coupling partner to form a new C-C or C-heteroatom bond.
While direct and detailed studies employing trans-diamminedinitropalladium(II) for C-H activation are not widely reported, palladium(II) precursors are the standard for initiating these catalytic cycles. It is plausible that trans-diamminedinitropalladium(II) could serve as a competent precatalyst in such reactions, generating the active Pd(II) species required for the C-H activation step. These reactions have been successfully applied to the arylation, alkenylation, and alkynylation of various substrates.
Carbon-Heteroatom Bond Formation Reactions
Beyond C-C bond formation, palladium catalysis is instrumental in forging bonds between carbon and heteroatoms such as nitrogen, oxygen, and sulfur. The Buchwald-Hartwig amination, as mentioned earlier, is a prime example of a palladium-catalyzed C-N bond-forming reaction. Similarly, palladium catalysts can facilitate the formation of C-O and C-S bonds through analogous cross-coupling reactions, providing access to aryl ethers and aryl thioethers, respectively. The catalytic systems for these reactions often involve palladium precursors that are activated in situ, and trans-diamminedinitropalladium(II) could potentially serve this role.
Stereoselective Catalysis (if relevant to derivatives)
The development of stereoselective catalytic reactions is crucial for the synthesis of chiral molecules, particularly in the pharmaceutical industry. Chiral derivatives of palladium complexes, often featuring chiral phosphine or diamine ligands, are extensively used in asymmetric catalysis. While trans-diamminedinitropalladium(II) itself is achiral, it can serve as a precursor for the synthesis of chiral palladium complexes. By replacing the ammine and nitrite (B80452) ligands with chiral bidentate ligands, it is possible to generate well-defined chiral palladium catalysts.
These chiral palladium(II) complexes can then be employed in a variety of stereoselective transformations, including asymmetric cross-coupling reactions and allylic alkylations, to produce enantiomerically enriched products. The design of the chiral ligand is critical in controlling the stereochemical outcome of the reaction.
Materials Science Applications
The applications of trans-diamminedinitropalladium(II) and its derivatives extend beyond organic synthesis into the realm of materials science. Organometallic compounds are valuable precursors for the fabrication of advanced materials with specific electronic, optical, and catalytic properties.
trans-Diamminedinitropalladium(II) can be utilized as a precursor for the deposition of palladium-containing thin films. nih.gov Techniques such as chemical vapor deposition (CVD) or atomic layer deposition (ALD) can employ such volatile metal complexes to create uniform layers of palladium or palladium oxide on various substrates. These thin films have applications in electronics, for example, as conductive layers or as components in sensors.
Furthermore, palladium complexes are used in the synthesis of nanomaterials. The controlled decomposition of trans-diamminedinitropalladium(II) can lead to the formation of palladium nanoparticles with controlled size and morphology. These nanoparticles are of great interest due to their high surface-area-to-volume ratio, which makes them highly active catalysts in a variety of chemical transformations. They can also be incorporated into composite materials to enhance their mechanical, electrical, or catalytic properties. The use of such precursors is also relevant in the manufacturing of components for light-emitting diodes (LEDs). nih.gov
Development of Catalysis Supports
The efficacy of a catalyst is often enhanced by dispersing the active metal onto a high-surface-area support. trans-Diamminedinitropalladium(II) is a suitable precursor for creating such supported catalysts through various deposition techniques. The general principle involves impregnating a support material with a solution of the palladium complex, followed by chemical transformation to deposit metallic palladium nanoparticles. samaterials.com
Common methods for preparing supported palladium catalysts from a precursor like trans-diamminedinitropalladium(II) include:
Impregnation: This method involves saturating a porous support material, such as silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃), with a solution containing the palladium precursor. samaterials.comuu.nl The solvent is then evaporated, and the material is subjected to calcination and/or reduction to convert the precursor into metallic palladium particles distributed on the support surface. samaterials.com
Deposition-Precipitation: In this technique, the support material is suspended in the precursor solution, and a precipitating agent is added to cause the palladium species to deposit onto the support. uu.nl For a precursor like trans-diamminedinitropalladium(II), changing the pH could induce the precipitation of palladium hydroxide, which is then reduced to palladium metal.
Ion Exchange: The surface of supports like silica can be functionalized to carry a charge. uu.nl Depending on the pH, the palladium complex in solution can be adsorbed onto the surface through electrostatic interactions before being chemically reduced.
The choice of precursor and the preparation method significantly influence the final catalyst's properties, such as metal loading, particle size, and dispersion, which in turn dictate its catalytic activity and stability. nih.govsamaterials.com For instance, studies on similar trans-palladium(II) complexes have shown that the nature of the ligands and the anions affects the extent of chemisorption onto a silica surface. nih.gov
Creation of Functional Materials with Tailored Properties
trans-Diamminedinitropalladium(II) can be utilized as a starting material for the synthesis of palladium nanoparticles (PdNPs), which are functional materials with unique catalytic and electronic properties. nih.gov The synthesis of PdNPs from a Pd(II) precursor typically involves chemical reduction in the presence of a stabilizing agent to control particle growth and prevent agglomeration. americanelements.comnih.gov
The properties of the resulting PdNPs can be tailored by controlling various synthesis parameters:
Reducing Agent: Different reducing agents, from strong reductants like sodium borohydride (B1222165) to milder ones like alcohols or plant extracts (in green synthesis approaches), can influence the reaction rate and the resulting particle characteristics. americanelements.comnih.gov
Stabilizing Agent: Polymers like polyvinylpyrrolidone (B124986) (PVP) or specific ligands are often used to cap the nanoparticles, controlling their size and shape (e.g., spherical, rod-like). americanelements.comnih.gov The choice of stabilizer is critical for tailoring the material's properties for specific applications.
Synthesis Conditions: Factors such as temperature, pH, and precursor concentration directly impact the nucleation and growth of the nanoparticles, allowing for fine-tuning of their size and distribution. americanelements.com
The size and shape of PdNPs are crucial as they determine the surface-area-to-volume ratio and the number of active sites, which directly affects their catalytic performance in various chemical reactions. nih.govnih.gov
Applications in Pharmaceutical Synthesis (Chemical Synthesis Perspective)
Palladium-catalyzed reactions are indispensable tools in the pharmaceutical industry for the construction of complex molecular architectures found in many drug substances. illinois.edusemanticscholar.org Catalysts derived from precursors like trans-diamminedinitropalladium(II) are particularly important for forming carbon-carbon (C-C) and carbon-heteroatom bonds. nih.gov
Facilitation of Pharmaceutical Intermediates Synthesis
The synthesis of many pharmaceutical intermediates relies heavily on palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and versatile method for connecting different molecular fragments with high efficiency and selectivity. Catalysts generated from Pd(II) precursors are central to these transformations. illinois.edudiva-portal.org
Key palladium-catalyzed reactions used in the synthesis of pharmaceutical intermediates include:
Suzuki-Miyaura Coupling: This reaction forms a C-C bond between an organoboron compound (like a boronic acid) and an organohalide. mdpi.comnih.gov It is widely used due to its mild reaction conditions and the commercial availability of a vast array of starting materials. For example, it is used to prepare key biphenyl (B1667301) structures that are precursors to anti-inflammatory drugs like Ketoprofen or antifungal agents like Bifonazole. mdpi.com
Heck Reaction: This reaction couples an unsaturated halide with an alkene to form a substituted alkene. libretexts.orgresearchgate.net It is instrumental in synthesizing complex olefinic compounds, which can be precursors for drugs like the antiviral agent Brivudine or various peptidomimetic macrocycles. nih.govnih.gov
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is a fundamental method for preparing arylalkynes and conjugated enynes, which are important intermediates for various natural products and pharmaceuticals. illinois.edu
| Reaction | Coupling Partners | Bond Formed | Example Pharmaceutical Application |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron Compound + Organohalide | Aryl-Aryl, Aryl-Vinyl | Synthesis of intermediates for Ketoprofen and Bifonazole analogs. mdpi.com |
| Heck Reaction | Alkene + Organohalide | Aryl-Alkene | Synthesis of precursors for Carpatamides and the antiviral drug Brivudine. researchgate.netnih.gov |
| Sonogashira Coupling | Terminal Alkyne + Organohalide | Aryl-Alkyne | Synthesis of complex natural products and molecular materials. illinois.edu |
Improvement of Drug Synthesis Processes
Key areas of improvement include:
Catalyst Efficiency and Loading: Developing highly active catalysts allows for lower catalyst loading (measured in mol%), which reduces costs and minimizes the amount of residual palladium in the final product. frontiersin.org This is critical as regulatory agencies like the FDA impose strict limits on palladium content in active pharmaceutical ingredients (APIs). frontiersin.org
Reaction Conditions: Modern palladium catalysts can operate under milder conditions (e.g., lower temperatures) and in more environmentally benign solvents, including water. nih.gov This enhances the safety and sustainability of the manufacturing process.
| Improvement Area | Strategy | Impact on Drug Synthesis |
|---|---|---|
| Catalyst Efficiency | Use of highly active pre-catalysts and ligands. | Lower catalyst loading required, reducing cost and final product contamination. frontiersin.org |
| Reaction Conditions | Development of catalysts active in green solvents (e.g., water) and at lower temperatures. | Increased safety, reduced environmental impact, and lower energy consumption. nih.gov |
| Catalyst Recyclability | Immobilization of the catalyst on a solid support (e.g., silica, polymers). | Enables catalyst reuse for multiple batches, significantly cutting down on waste and cost. nih.govsemanticscholar.org |
Advanced Analytical Methodologies for Palladium Ii Complex Analysis
Quantitative Determination of Palladium Content
Determining the exact palladium content in a complex is fundamental. Atomic spectroscopy techniques are favored for their high sensitivity and accuracy.
Atomic Absorption Spectrometry (AAS) is a robust and widely used technique for quantifying palladium. The method involves the atomization of the sample, typically in a flame (Flame AAS or FAAS) or a graphite (B72142) furnace (Electrothermal AAS or ET-AAS). The amount of light absorbed by the ground-state palladium atoms at a characteristic wavelength is proportional to the concentration of the element in the sample.
For accurate analysis of palladium complexes, sample preparation is critical and often involves digestion in strong acids like aqua regia to break down the complex and bring the palladium into solution. inorganicventures.com To overcome matrix interferences from other metals or components of the sample, releasing agents or buffers, such as lanthanum solutions, are often added. aliyuncs.com FAAS is noted for its simplicity and speed, making it suitable for determining low-grade elements in various samples. ingentaconnect.com Methodologies combining microextraction techniques with FAAS have been developed to preconcentrate palladium from environmental samples, thereby enhancing sensitivity. tandfonline.com While powerful, AAS can be subject to interferences from other platinum group metals and common ions, which may require separation or the use of standard addition techniques to mitigate. acs.org
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) stands out for its exceptional sensitivity and low detection limits, often at the sub-ng L⁻¹ level. researchgate.net This makes it particularly suitable for trace and ultra-trace analysis of palladium in complex matrices, including biological and environmental samples. researchgate.netrsc.org The technique uses a high-temperature argon plasma to ionize the sample, followed by a mass spectrometer that separates and detects the ions based on their mass-to-charge ratio.
Sample preparation for ICP-MS frequently involves microwave digestion with acid mixtures (e.g., nitric acid and hydrochloric acid) to ensure complete dissolution of the palladium complex. rsc.orgscirp.orggoogle.com This method is fast and minimizes the loss of volatile elements. google.com Despite its power, ICP-MS is not without challenges, particularly spectral interferences from polyatomic ions. researchgate.net High-resolution ICP-MS (HR-ICP-MS) can resolve many of these interferences, offering enhanced sensitivity and accuracy for palladium determination. researchgate.net The technique has been successfully validated for quantifying palladium in various matrices, demonstrating excellent linearity, precision, and accuracy. rsc.org
Chromatographic Techniques for Separation and Identification
Chromatography is indispensable for separating palladium complexes from reactants, byproducts, and other impurities, as well as for identifying different species within a mixture.
Gas Chromatography (GC) is a technique used for separating and analyzing compounds that can be vaporized without decomposition. For metal complexes like those of palladium, GC is typically applied to volatile and thermally stable derivatives. The technique has been used to study π-complexes of olefins with palladium dichloride, where the retention data provides information on the stability of the complexes. acs.org The formation of volatile palladium chelates allows for their separation and determination by GC. researchgate.net However, for non-volatile complexes such as trans-diamminedinitropalladium(II), direct GC analysis is not feasible. Derivatization would be required to convert it into a volatile form, which can be complex and may not be practical. Care must be taken to avoid conditions that could lead to the decomposition of the complex or irreversible formation of other species, such as π-allyl complexes at elevated temperatures. acs.org
High-Performance Liquid Chromatography (HPLC) is a highly versatile and powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of palladium(II) complexes. researchgate.net Various HPLC modes can be employed, including reversed-phase (RP-HPLC) and hydrophilic interaction chromatography (HILIC). researchgate.netmetu.edu.tr
In RP-HPLC, palladium complexes are often separated after forming chelates with specific reagents to enhance their retention and detection. metu.edu.tr This approach allows for the simultaneous determination of palladium and other platinum group metals. metu.edu.trresearchgate.net HILIC, coupled with detectors like Evaporative Light Scattering Detection (ELSD), provides a unique method for the direct detection and quantitation of palladium(II) without the need for derivatization. researchgate.net The choice of mobile phase, buffer concentration, and pH are critical parameters that must be optimized for effective separation. researchgate.net HPLC is also instrumental in monitoring the progress of reactions and purifying products from palladium-catalyzed reactions. researchgate.netacs.org
On-line/In-situ Spectroscopic Monitoring of Reactions
Understanding the mechanism and kinetics of reactions involving palladium complexes is crucial for optimizing synthetic processes. On-line and in-situ spectroscopic techniques allow for real-time monitoring of reacting species directly in the reaction vessel without altering the system.
Spectroscopic methods such as UV-Vis, fluorescence, and Nuclear Magnetic Resonance (NMR) are powerful tools for this purpose. nih.govresearchgate.net For instance, the formation of a palladium(II) complex with an azo-dye in ethanol (B145695) can be monitored over time using UV-Vis and fluorescence spectroscopy to determine optimal reaction conditions and kinetics. nih.gov Changes in the absorbance or fluorescence spectra provide real-time data on the consumption of reactants and the formation of products. nih.govacs.org
NMR spectroscopy, particularly ³¹P NMR for phosphine-ligated complexes, is invaluable for studying the in situ generation of catalytically active Pd(0) species from Pd(II) precatalysts. rsc.orgresearchgate.net It allows for the direct observation of catalyst activation and the identification of different palladium species in solution. rsc.orgyoutube.com Recent advances, including the use of benchtop NMR spectrometers, have made it possible to monitor complex reactions in real-time, providing insights into molecular structures and kinetic parameters. researchgate.netrsc.org This direct monitoring helps in understanding the role of ligands, bases, and solvents in the catalytic cycle, leading to more efficient and controlled chemical transformations. rsc.orgresearchgate.net
Future Research Directions and Emerging Trends
Development of Novel Palladium(II) Catalysts based on trans-Diamminedinitropalladium(II) Structure
The trans-diamminedinitropalladium(II) complex is a valuable precursor for creating next-generation palladium(II) catalysts. The existing amine and nitro ligands can be systematically replaced to fine-tune the catalyst's electronic and steric properties, thereby enhancing its activity, selectivity, and stability.
Future research will likely focus on several key areas of ligand substitution. The ammine ligands can be replaced with more complex amines, N-heterocyclic carbenes (NHCs), or phosphine (B1218219) ligands. Introducing bulky or chiral ligands can create sterically demanding environments around the palladium center, which can be crucial for achieving high selectivity in catalytic reactions. For instance, incorporating bulky N-heterocyclic carbene ligands has been shown to enhance the thermal stability of palladium catalysts and improve their efficiency in the coupling of challenging substrates like aryl chlorides.
The development of pincer-type ligands, which bind to the metal center in a tridentate fashion, is another promising direction. These ligands can confer exceptional stability to the palladium complex, leading to highly robust and reusable catalysts. Researchers have successfully synthesized pincer-type palladium(II) complexes that show high catalytic activity in reactions like Suzuki-Miyaura cross-coupling and transfer hydrogenation. rsc.org By starting with the basic trans-[Pd(NH3)2(NO2)2] framework, new catalysts with tailored properties can be designed for specific organic transformations.
Table 1: Strategies for Catalyst Development from trans-Diamminedinitropalladium(II)
| Modification Strategy | Target Ligands for Substitution | Desired Catalytic Improvement | Potential Application |
| Steric Shielding | Ammine (NH₃) | Enhanced selectivity, stability | Asymmetric catalysis, coupling of hindered substrates |
| Electronic Tuning | Nitro (NO₂) | Increased reactivity, altered reaction pathways | C-H activation, oxidation catalysis |
| Enhanced Stability | Both Ammine and Nitro | Improved catalyst lifetime, reusability | Industrial-scale synthesis, green chemistry |
| Introduction of Chirality | Ammine (NH₃) | Enantioselective product formation | Pharmaceutical synthesis |
Exploration of New Reaction Pathways and Substrates
While palladium catalysts are well-established in cross-coupling reactions, the unique properties of catalysts derived from trans-diamminedinitropalladium(II) open the door to exploring new reaction pathways and expanding the scope of compatible substrates. The foundational complex is known to participate in hydrogenation and carbon-carbon coupling reactions. Future work will aim to harness its potential in other important transformations.
One emerging area is the development of catalysts for C-H activation and functionalization. This allows for the direct conversion of simple hydrocarbons into more complex and valuable molecules, representing a more atom-economical approach to synthesis. The electronic properties of palladium(II) complexes derived from the dinitrodiammine precursor could be optimized for this challenging class of reactions.
Furthermore, there is significant potential in expanding the substrate scope for known reactions. For example, while palladium catalysts are widely used for coupling aryl halides, developing systems that can efficiently activate less reactive substrates like aryl chlorides and sulfonates under mild conditions remains a key goal. researchgate.net Research has shown that modifying the ligand sphere of palladium complexes can lead to high efficiency in the coupling of deactivated aryl chlorides, even at low catalyst loadings. researchgate.net Similarly, exploring the use of these catalysts in one-pot, multi-step reactions could streamline complex synthetic sequences. researchgate.net
The homocoupling of alkynes is another area where derivatives of trans-diamminedinitropalladium(II) could find new applications. rsc.org Research into tetranuclear palladium complexes has shown excellent yields in the homocoupling of phenylacetylene. rsc.org By modifying the ligands on the base complex, it may be possible to control the formation of either homo- or cross-coupled products, adding to the synthetic utility of these catalysts.
Interdisciplinary Research with Materials Science and Supramolecular Chemistry
The applications of trans-diamminedinitropalladium(II) and its derivatives are not limited to catalysis. There are growing opportunities for interdisciplinary research, particularly at the interface of materials science and supramolecular chemistry.
In materials science, palladium complexes are valuable precursors for the synthesis of palladium nanoparticles and thin films. The thermal decomposition of trans-diamminedinitropalladium(II) can be controlled to produce palladium metal with specific morphologies and sizes. These palladium nanomaterials have a wide range of applications, including in electronics, sensing, and as heterogeneous catalysts. Future research could focus on using modified diamminedinitro-based complexes to template the growth of highly structured nanomaterials or to deposit palladium onto solid supports like graphene oxide or polymers to create robust, recyclable catalysts. mdpi.com
In the realm of supramolecular chemistry, the square planar geometry of trans-diamminedinitropalladium(II) makes it an excellent building block for the construction of larger, self-assembled structures. researchgate.net The ligands can be designed with specific functional groups that can participate in non-covalent interactions, such as hydrogen bonding or π-π stacking. This allows for the creation of intricate architectures like metal-organic frameworks (MOFs), coordination polymers, and molecular cages. These supramolecular assemblies have potential applications in gas storage, separation, sensing, and drug delivery. The ability of palladium complexes to interact with biomolecules like DNA also points towards applications in chemical biology and medicinal chemistry. nih.govnih.gov
Computational Design and Optimization of Palladium(II) Complexes
Advances in computational chemistry provide powerful tools for the rational design and optimization of new palladium(II) complexes, accelerating the discovery process. Density Functional Theory (DFT) and other computational methods can be used to predict the geometric and electronic structures of novel catalysts derived from the trans-diamminedinitropalladium(II) framework.
Furthermore, computational screening can be employed to evaluate a large library of potential ligands before committing to their synthesis in the lab. By calculating properties such as bond energies, charge distribution, and steric hindrance, researchers can prioritize the most promising candidates for development. nih.gov For instance, energetic analysis can reveal the strength of the palladium-ligand bonds, providing an indication of the complex's stability. nih.gov This in-silico approach saves significant time and resources, allowing for a more targeted and efficient research workflow. The optimization of catalyst structures through computational design will be a key driver of innovation in this field.
Table 2: Computationally Calculated Properties of a Palladium(II) Complex
This table presents example data from a computational study on a related palladium(II) complex to illustrate the types of insights that can be gained.
| Property | Value | Method | Reference |
| Pd-O Bond Energy | 115.28 kcal/mol | ωB97XD/LANL2DZ | nih.gov |
| Pd-N Bond Energy | 73.09 kcal/mol | ωB97XD/LANL2DZ | nih.gov |
| Total Pd Bond Energy | 330.64 kcal/mol | ωB97XD/LANL2DZ | nih.gov |
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for trans-Diamminedinitropalladium(II), and how can purity be verified methodologically?
- Answer: The compound is typically synthesized via ligand substitution reactions of palladium(II) precursors with ammonia and nitrite ligands under controlled pH and temperature. Key steps include:
- Reacting Pd(NO₃)₂ with aqueous NH₃ to form [Pd(NH₃)₄]²⁺, followed by acidification with HNO₂ to precipitate the product .
- Purity verification involves elemental analysis (C, H, N), FT-IR (to confirm NH₃ and NO₂⁻ ligand vibrations), and X-ray diffraction (XRD) for crystallinity .
- Common pitfalls: Contamination from unreacted Pd precursors or side products (e.g., cis-isomers) requires rigorous washing with ethanol and repeated recrystallization .
Q. Which spectroscopic techniques are optimal for characterizing the structure and stability of trans-Diamminedinitropalladium(II)?
- Answer:
- XRD: Resolves the square-planar geometry and confirms the trans-configuration by analyzing bond angles (e.g., ∠N-Pd-N ≈ 180°) .
- UV-Vis: Monitors ligand-field transitions (e.g., d-d transitions at ~450 nm) to assess stability under varying solvents or temperatures .
- Thermogravimetric Analysis (TGA): Quantifies thermal decomposition (e.g., loss of NH₃ ligands at 150–200°C) to determine thermal stability .
Advanced Research Questions
Q. How can researchers design experiments to study the catalytic mechanisms of trans-Diamminedinitropalladium(II) in cross-coupling reactions?
- Answer:
- Kinetic Studies: Use stopped-flow techniques to measure reaction rates under varying Pd concentrations, temperatures, and substrates. Compare activation parameters (ΔH‡, ΔS‡) with DFT calculations to infer mechanistic pathways (e.g., associative vs. dissociative ligand exchange) .
- In Situ Spectroscopy: Employ XAS (X-ray absorption spectroscopy) to track oxidation state changes during catalysis. Pair with GC-MS to correlate intermediates with product distributions .
- Control Experiments: Test catalytic activity in the presence of radical scavengers (e.g., TEMPO) to rule out radical pathways .
Q. How can contradictions in reported thermodynamic data (e.g., ΔH of decomposition) for trans-Diamminedinitropalladium(II) be reconciled?
- Answer:
- Data Audit: Compare experimental conditions (e.g., purity of starting materials, atmospheric control) across studies. For example, discrepancies in ΔH values may arise from incomplete ligand dissociation due to O₂ contamination .
- Reproducibility Protocols: Standardize TGA/DSC methods (e.g., heating rate = 10°C/min under N₂) and validate with reference compounds (e.g., [Pd(NH₃)₂Cl₂]) .
- Computational Validation: Use DFT to model decomposition pathways and compare theoretical ΔH values with experimental data .
Q. What strategies mitigate challenges in handling trans-Diamminedinitropalladium(II) due to its hazardous properties?
- Answer:
- Safety Protocols: Use gloveboxes for synthesis to avoid NH₃ exposure; store solutions in amber vials to prevent photodecomposition .
- Waste Management: Neutralize Pd-containing waste with NaBH₄ to precipitate Pd(0) for safe disposal .
- Data Reproducibility: Document batch-specific impurities (via ICP-MS) and their impacts on catalytic performance .
Methodological Guidelines
- For Synthesis: Prioritize anhydrous conditions to avoid hydrolysis of nitrite ligands .
- For Catalysis: Use biphasic solvent systems (e.g., H₂O/toluene) to enhance substrate solubility and prevent Pd aggregation .
- For Data Interpretation: Apply multivariate analysis (e.g., PCA) to deconvolute overlapping spectroscopic signals from reaction mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
